molecular formula C8H6BrF3N2O3S B8648978 N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide

N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide

Cat. No. B8648978
M. Wt: 347.11 g/mol
InChI Key: ITZHMIAPQMYPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide is a useful research compound. Its molecular formula is C8H6BrF3N2O3S and its molecular weight is 347.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide

Molecular Formula

C8H6BrF3N2O3S

Molecular Weight

347.11 g/mol

IUPAC Name

N-(2-bromo-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6BrF3N2O3S/c9-5-3-4(18(13,16)17)1-2-6(5)14-7(15)8(10,11)12/h1-3H,(H,14,15)(H2,13,16,17)

InChI Key

ITZHMIAPQMYPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.2 g (1 mol equiv.) 3-Bromo-4-(2,2,2-trifluoro-acetylamino)-benzenesulfonyl chloride was dissolved in 150 mL acetonitrile and cooled to 0° C. Dropwise, 20.8 mL (3 mol equiv.) ammoniumhydroxide was added and the reaction mixture was stirred at room temperature for 10 min. during which a white precipitate was formed. Volatiles were removed under reduced pressure, and the solid residue was washed with water and dried in vacuo to afford 14.3 g (94%) N-(2-bromo-4-sulfamoyl-phenyl)-2,2,2-trifluoro-acetamide. 1H NMR (400 MHz, DMSO-d6) δ 7.59 (s, 2H), 7.69 (d, J=8.2 Hz, 1H), 7.88 (dd, J=8.2, 1.8 Hz, 1H), 8.14 (d, J=1.8 Hz, 1H), 11.55 (s, 1H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step Two

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